molecular formula C11H13NO B13128248 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone

1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone

Cat. No.: B13128248
M. Wt: 175.23 g/mol
InChI Key: QWNZBFWAQSPYIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone is an organic compound with the molecular formula C11H13NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the specific reagents and conditions used .

Scientific Research Applications

1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanone

InChI

InChI=1S/C11H13NO/c1-8(13)10-5-4-9-3-2-6-12-11(9)7-10/h4-5,7,12H,2-3,6H2,1H3

InChI Key

QWNZBFWAQSPYIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(CCCN2)C=C1

Origin of Product

United States

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